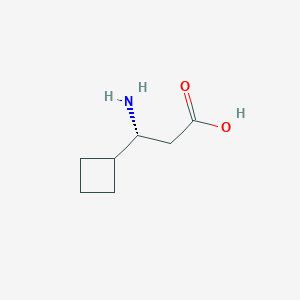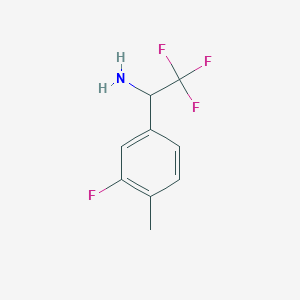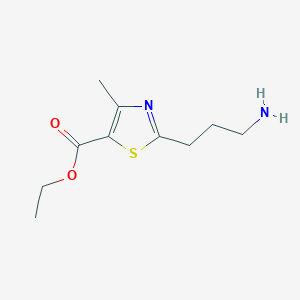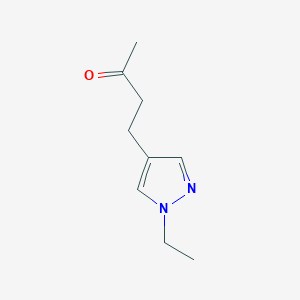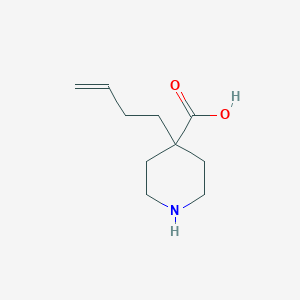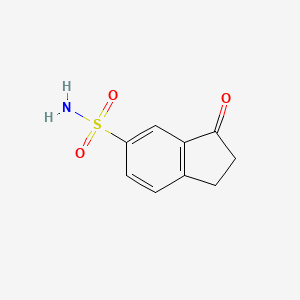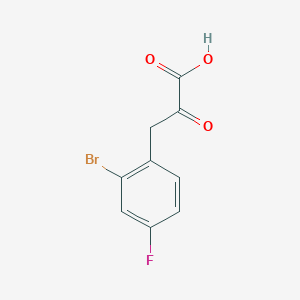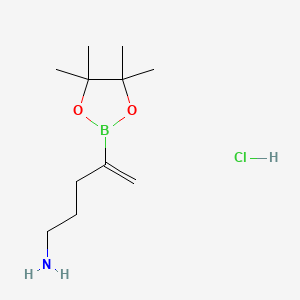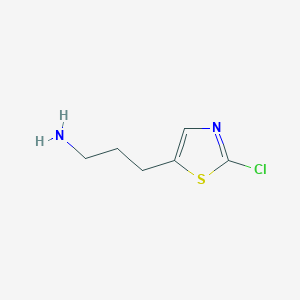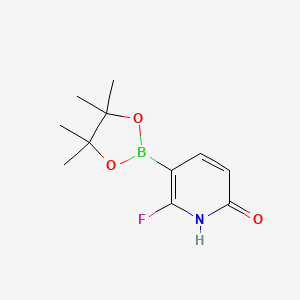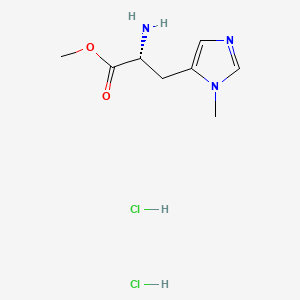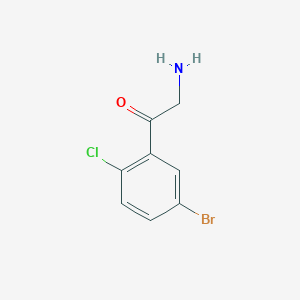
2-Amino-1-(5-bromo-2-chlorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(5-bromo-2-chlorophenyl)ethan-1-one: is a chemical compound with a unique structure. It contains an amino group (NH2) and a ketone functional group (C=O) attached to a phenyl ring. The bromine and chlorine atoms further enhance its complexity. This compound has applications in various scientific fields due to its intriguing properties.
Preparation Methods
Synthetic Routes:
Acylation of Aniline Derivatives: One common synthetic route involves acylating aniline derivatives with an acyl chloride or acid anhydride. For example
Reductive Amination: Another approach is reductive amination of a ketone with an amine
Industrial Production:
The industrial production of this compound typically involves large-scale synthesis using optimized conditions to achieve high yields.
Chemical Reactions Analysis
Oxidation: The ketone group can undergo oxidation to form a carboxylic acid.
Reduction: Reduction of the ketone leads to the corresponding alcohol.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Common Reagents: Acyl chlorides, amines, reducing agents (e.g., NaBH), and halogenating agents.
Major Products: The primary product is 2-Amino-1-(5-bromo-2-chlorophenyl)ethan-1-one itself.
Scientific Research Applications
Medicine: Investigated for potential pharmaceutical applications due to its structural features.
Chemical Biology: Used as a building block in the synthesis of more complex molecules.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. its interactions with biological targets likely involve binding to specific receptors or enzymes, influencing cellular processes.
Comparison with Similar Compounds
While there are related compounds (such as 2-Bromo-1-(2-chlorophenyl)ethanone ), the combination of amino, ketone, and halogen functionalities in 2-Amino-1-(5-bromo-2-chlorophenyl)ethan-1-one makes it distinct.
Properties
Molecular Formula |
C8H7BrClNO |
|---|---|
Molecular Weight |
248.50 g/mol |
IUPAC Name |
2-amino-1-(5-bromo-2-chlorophenyl)ethanone |
InChI |
InChI=1S/C8H7BrClNO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3H,4,11H2 |
InChI Key |
KSZLJALKLKLLDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


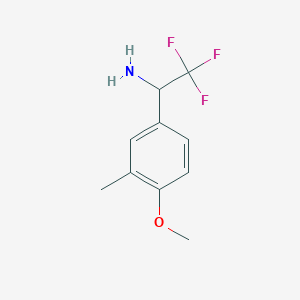
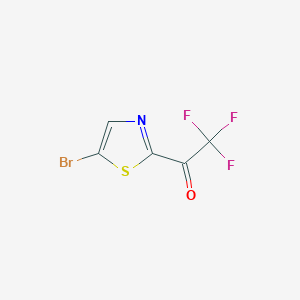
![Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13542067.png)
